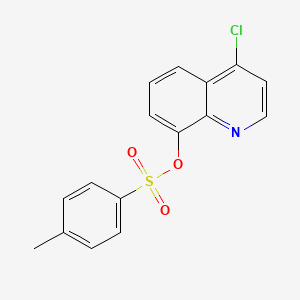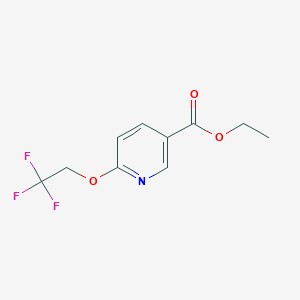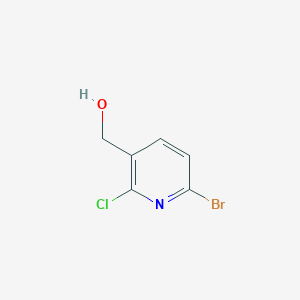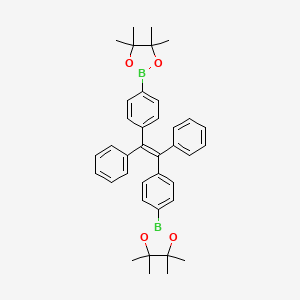
7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one
概要
説明
7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one is a complex organic compound characterized by its bromine atom and pyrimidinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one typically involves multiple steps, starting with the construction of the isoindolin-1-one core. One common approach is the reaction of 3-(pyrimidin-2-YL)phenethylamine with an appropriate brominating agent under controlled conditions to introduce the bromine atom at the 7-position[_{{{CITATION{{{_1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: : The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Oxidation: : Bromine oxide derivatives.
Reduction: : Derivatives lacking the bromine atom.
Substitution: : Alkyl or aryl-substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological activities of 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one include potential antiviral, anti-inflammatory, and anticancer properties. These activities make it a candidate for further research in drug development.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it may be useful in treating various diseases.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable for creating innovative products.
作用機序
The mechanism by which 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would need to be identified through further research.
類似化合物との比較
Similar Compounds:
Isoindolin-1-one derivatives: : These compounds share the isoindolin-1-one core but differ in their substituents.
Brominated phenethylamines: : These compounds contain a phenethylamine structure with a bromine atom but lack the isoindolin-1-one moiety.
Pyrimidinyl-substituted compounds: : These compounds have a pyrimidinyl group but differ in their overall structure.
Uniqueness: 7-Bromo-2-(3-(pyrimidin-2-YL)phenethyl)isoindolin-1-one is unique due to its combination of the bromine atom, pyrimidinyl group, and isoindolin-1-one core. This combination provides distinct reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
7-bromo-2-[2-(3-pyrimidin-2-ylphenyl)ethyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O/c21-17-7-2-6-16-13-24(20(25)18(16)17)11-8-14-4-1-5-15(12-14)19-22-9-3-10-23-19/h1-7,9-10,12H,8,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUFNOYQDURHIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)C(=O)N1CCC3=CC(=CC=C3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744167 | |
| Record name | 7-Bromo-2-{2-[3-(pyrimidin-2-yl)phenyl]ethyl}-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417190-47-6 | |
| Record name | 7-Bromo-2-{2-[3-(pyrimidin-2-yl)phenyl]ethyl}-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B1511068.png)
![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1511070.png)
![2-Propyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1511071.png)








![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1511097.png)

